molecular formula C10H12O2 B12002953 1-(2-Hydroxy-3-methylphenyl)-1-propanone

1-(2-Hydroxy-3-methylphenyl)-1-propanone

Cat. No.: B12002953
M. Wt: 164.20 g/mol
InChI Key: VJAWQHFZOOLASY-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis, especially in the preparation of biaryl compounds.

      Biology and Medicine: Investigated for its potential as an anti-inflammatory agent and as a ligand in boron neutron capture therapy (BNCT) for cancer treatment.

      Industry: Employed in the synthesis of pharmaceuticals, agrochemicals, and materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example:
      • In BNCT, it acts as a boron carrier, selectively accumulating in tumor cells. Upon neutron irradiation, the boron nucleus captures a neutron, leading to localized nuclear reactions that damage cancer cells.
      • As an anti-inflammatory agent, it may modulate pathways related to inflammation and oxidative stress.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    1-(2-Hydroxy-3-methylphenyl)-1-propanone, also known as acetophenone derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential therapeutic effects, supported by recent research findings and case studies.

    Chemical Structure

    The molecular structure of this compound consists of a propanone group attached to a hydroxyl-substituted aromatic ring. This configuration contributes to its reactivity and biological activity.

    Antimicrobial Activity

    This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various pathogenic microorganisms. For instance, it has shown effectiveness against Staphylococcus aureus and Corynebacterium xerosis, which are commonly associated with skin infections and body odor.

    Microorganism Inhibition Zone (mm) Concentration Tested (ppm)
    Staphylococcus aureus152000
    Corynebacterium xerosis182000

    These findings suggest its potential application in cosmetic formulations as an antimicrobial agent to combat odor-forming bacteria .

    Antioxidant Properties

    Research has demonstrated that the compound possesses antioxidant activity, which is crucial for neutralizing free radicals in biological systems. The antioxidant capacity was assessed using various assays, revealing that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.

    Case Study 1: Antimicrobial Efficacy

    In a study conducted by researchers at a pharmaceutical university, the antimicrobial efficacy of this compound was evaluated against several strains of bacteria. The compound was incorporated into a gel formulation and tested for its ability to inhibit bacterial growth. Results indicated a significant reduction in bacterial colonies compared to control samples, highlighting its potential use in topical applications for skin infections .

    Case Study 2: Antioxidant Activity Assessment

    Another study focused on the antioxidant properties of the compound using DPPH radical scavenging assays. The results showed that at concentrations of 100 µg/mL, this compound exhibited a scavenging activity of approximately 75%, comparable to standard antioxidant compounds like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress in skin care products .

    Research Findings

    Recent studies have further elucidated the pharmacological profile of this compound. Notably:

    • Safety Profile : Toxicological assessments indicate that the compound is well-tolerated in animal models up to doses of 2000 mg/kg without significant adverse effects, suggesting a favorable safety profile for potential therapeutic use .
    • Mechanism of Action : Investigations into its mechanism of action reveal that the compound may exert its effects by modulating cellular signaling pathways involved in inflammation and oxidative stress response .

    Properties

    Molecular Formula

    C10H12O2

    Molecular Weight

    164.20 g/mol

    IUPAC Name

    1-(2-hydroxy-3-methylphenyl)propan-1-one

    InChI

    InChI=1S/C10H12O2/c1-3-9(11)8-6-4-5-7(2)10(8)12/h4-6,12H,3H2,1-2H3

    InChI Key

    VJAWQHFZOOLASY-UHFFFAOYSA-N

    Canonical SMILES

    CCC(=O)C1=CC=CC(=C1O)C

    Origin of Product

    United States

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